

# A Comparative Guide to Purity Analysis of Synthesized Nickel Ammonium Sulfate

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## Compound of Interest

Compound Name: Nickel ammonium sulphate

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For researchers and professionals in drug development and chemical synthesis, verifying the purity of synthesized compounds is a critical step. This guide provides a detailed comparison of three common analytical methods for determining the purity of nickel ammonium sulfate ( $(\text{NH}_4)_2\text{Ni}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$ ): complexometric titration with EDTA, gravimetric analysis via dimethylglyoxime precipitation, and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES). Each method is presented with a detailed experimental protocol, and their performance is compared based on experimental data.

## Complexometric Titration with EDTA

Complexometric titration is a widely used volumetric analysis method for the determination of metal ions. In this procedure, a solution of the nickel salt is titrated with a standard solution of ethylenediaminetetraacetic acid (EDTA), a chelating agent that forms a stable, water-soluble complex with nickel ions. The endpoint of the titration is detected using a metal-ion indicator, such as murexide, which changes color when it is displaced from the nickel ion by EDTA.<sup>[1][2][3]</sup>

## Experimental Protocol

Materials:

- Synthesized nickel ammonium sulfate
- 0.1 M EDTA standard solution

- Ammonia-ammonium chloride buffer solution (pH 10)
- Murexide indicator
- Concentrated ammonia solution
- Distilled water
- Burette, pipette, Erlenmeyer flasks, analytical balance

Procedure:

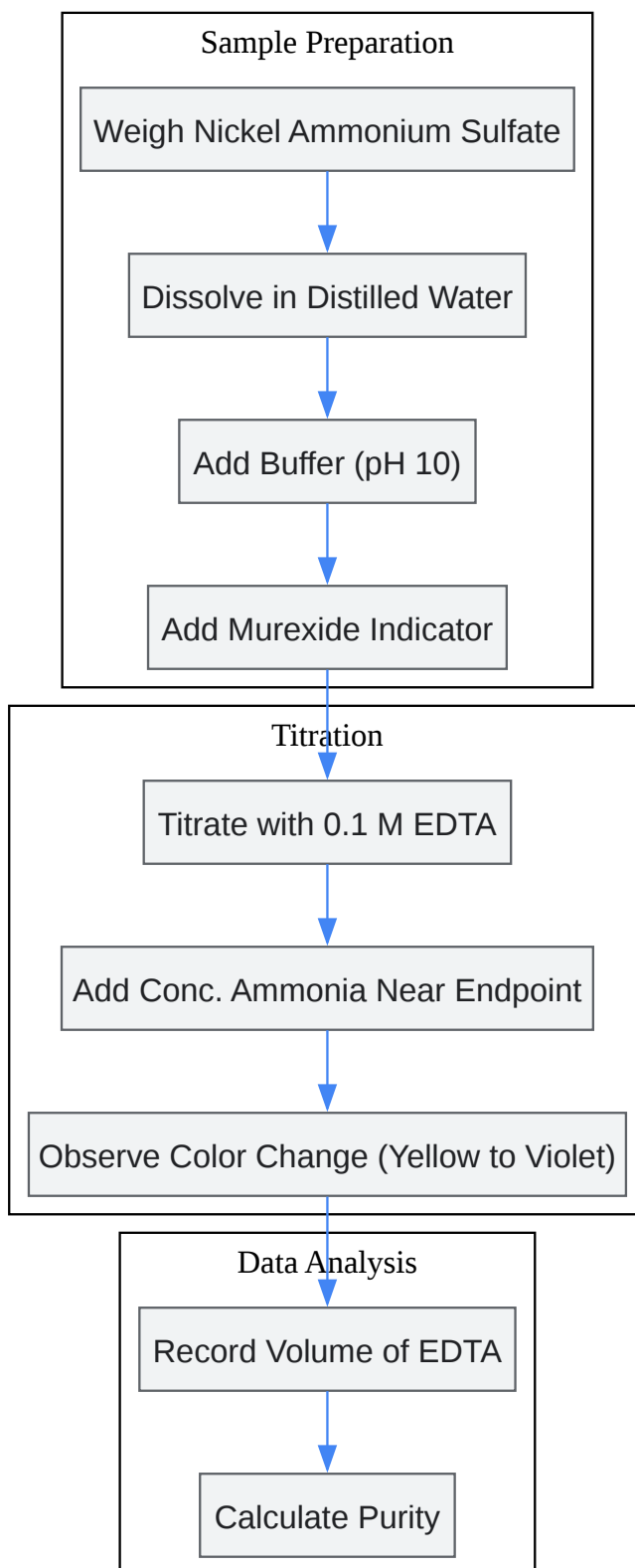
- Accurately weigh approximately 0.5 g of the synthesized nickel ammonium sulfate and dissolve it in 100 mL of distilled water in an Erlenmeyer flask.
- Add 10 mL of the ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.[4]
- Add a small amount (approximately 0.1 g) of murexide indicator to the solution. The solution will turn yellow.[5]
- Titrate the solution with the standardized 0.1 M EDTA solution. The reaction between EDTA and  $\text{Ni}^{2+}$  can be slow, so the titrant should be added slowly, especially near the endpoint.[1][6]
- Just before the endpoint, add an additional 10 mL of concentrated ammonia solution to enhance the color change.[1][6]
- Continue the titration until the color of the solution changes sharply from yellow to a distinct violet, indicating the endpoint.[1][6]
- Record the volume of EDTA solution used.
- Repeat the titration at least two more times for accuracy.
- Calculate the percentage purity of the nickel ammonium sulfate using the following formula:

$$\% \text{ Purity} = (M_{\text{EDTA}} \times V_{\text{EDTA}} \times MW_{\text{Ni}(\text{NH}_4)_2(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}}) / (\text{mass}_{\text{sample}} \times 1000) \times 100$$

Where:

- $M_{\text{EDTA}}$  is the molarity of the EDTA solution
- $V_{\text{EDTA}}$  is the volume of EDTA solution used in liters
- $MW_{\text{Ni}(\text{NH}_4)_2(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}}$  is the molar mass of nickel ammonium sulfate hexahydrate (394.99 g/mol )
- $\text{mass}_{\text{sample}}$  is the initial mass of the sample in grams

## Experimental Workflow



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Caption: Workflow for the purity analysis of nickel ammonium sulfate via complexometric titration.

## Gravimetric Analysis

Gravimetric analysis is a quantitative method that involves the precipitation of the analyte from solution, followed by filtration, drying, and weighing of the precipitate. For nickel, a common precipitating agent is dimethylglyoxime (DMG), which forms a distinct red, bulky precipitate of nickel dimethylglyoximate ( $\text{Ni}(\text{C}_4\text{H}_7\text{N}_2\text{O}_2)_2$ ).<sup>[1][2]</sup> This method is highly specific and can be very accurate.

## Experimental Protocol

Materials:

- Synthesized nickel ammonium sulfate
- 1% (w/v) alcoholic solution of dimethylglyoxime
- 6 M Hydrochloric acid (HCl)
- Dilute ammonia solution
- Distilled water
- Sintered glass crucible, beakers, analytical balance, drying oven, desiccator

Procedure:

- Accurately weigh approximately 0.3 g of the synthesized nickel ammonium sulfate and dissolve it in 100 mL of distilled water in a beaker.
- Add 2 mL of 6 M HCl and heat the solution to 60-80°C. Do not boil.<sup>[1]</sup>
- Add 20 mL of the 1% alcoholic dimethylglyoxime solution while stirring.
- Slowly add dilute ammonia solution until the solution is slightly alkaline (a faint smell of ammonia should be present). A red precipitate will form.<sup>[1]</sup>

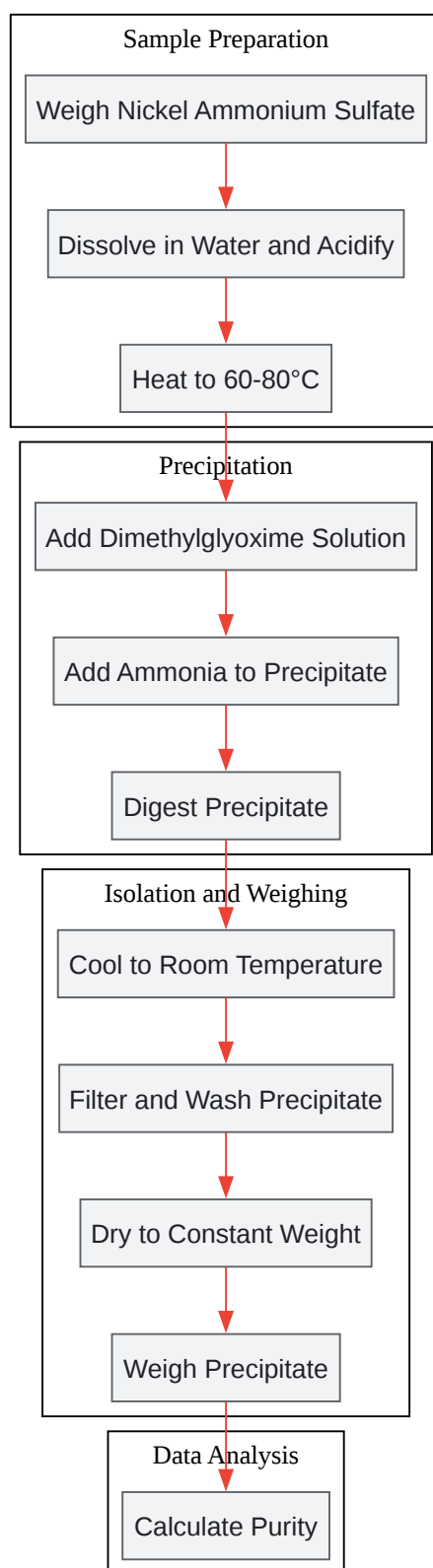
- Digest the precipitate by keeping the solution at 60°C for about 30 minutes.[\[1\]](#)
- Allow the solution to cool to room temperature.
- Filter the precipitate through a pre-weighed sintered glass crucible of medium porosity.
- Wash the precipitate with cold distilled water until it is free of chloride ions (test the filtrate with silver nitrate solution).
- Dry the crucible with the precipitate in an oven at 110-120°C to a constant weight.[\[1\]](#)
- Cool the crucible in a desiccator before each weighing.
- Calculate the percentage purity of the nickel ammonium sulfate using the following formula:

$$\% \text{ Purity} = \frac{\text{mass\_precipitate} \times \text{gravimetric\_factor} \times \text{MW\_Ni(NH}_4)_2(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}}{(\text{mass\_sample} \times \text{MW\_Ni(C}_4\text{H}_7\text{N}_2\text{O}_2)_2) \times 100}$$

Where:

- mass\_precipitate is the mass of the dried nickel dimethylglyoximate
- gravimetric\_factor is the ratio of the molar mass of Ni to the molar mass of Ni(C<sub>4</sub>H<sub>7</sub>N<sub>2</sub>O<sub>2</sub>)<sub>2</sub> (0.2032)
- MW\_Ni(NH<sub>4</sub>)<sub>2</sub>(SO<sub>4</sub>)<sub>2</sub>·6H<sub>2</sub>O is the molar mass of nickel ammonium sulfate hexahydrate (394.99 g/mol )
- mass\_sample is the initial mass of the sample in grams
- MW\_Ni(C<sub>4</sub>H<sub>7</sub>N<sub>2</sub>O<sub>2</sub>)<sub>2</sub> is the molar mass of nickel dimethylglyoximate (288.91 g/mol )

## Experimental Workflow



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Caption: Workflow for the purity analysis of nickel ammonium sulfate via gravimetric analysis.

# Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES is a powerful analytical technique used for the determination of trace to major concentrations of elements in a sample. The sample is introduced into an argon plasma, which excites the atoms of the elements to higher energy levels. As they return to their ground state, they emit light at characteristic wavelengths, and the intensity of this light is proportional to the concentration of the element.

## Experimental Protocol

Materials:

- Synthesized nickel ammonium sulfate
- High-purity nitric acid ( $\text{HNO}_3$ )
- Deionized water ( $18.2 \text{ M}\Omega\cdot\text{cm}$ )
- Nickel standard solutions for calibration
- ICP-OES instrument

Procedure:

- Accurately weigh approximately 0.1 g of the synthesized nickel ammonium sulfate and transfer it to a 100 mL volumetric flask.
- Add 2 mL of high-purity nitric acid to dissolve the sample.
- Dilute the solution to the mark with deionized water. This will be the stock sample solution.
- Prepare a series of calibration standards by diluting a certified nickel standard solution with 2% nitric acid to cover the expected concentration range of the sample.
- Prepare a blank solution containing 2% nitric acid.



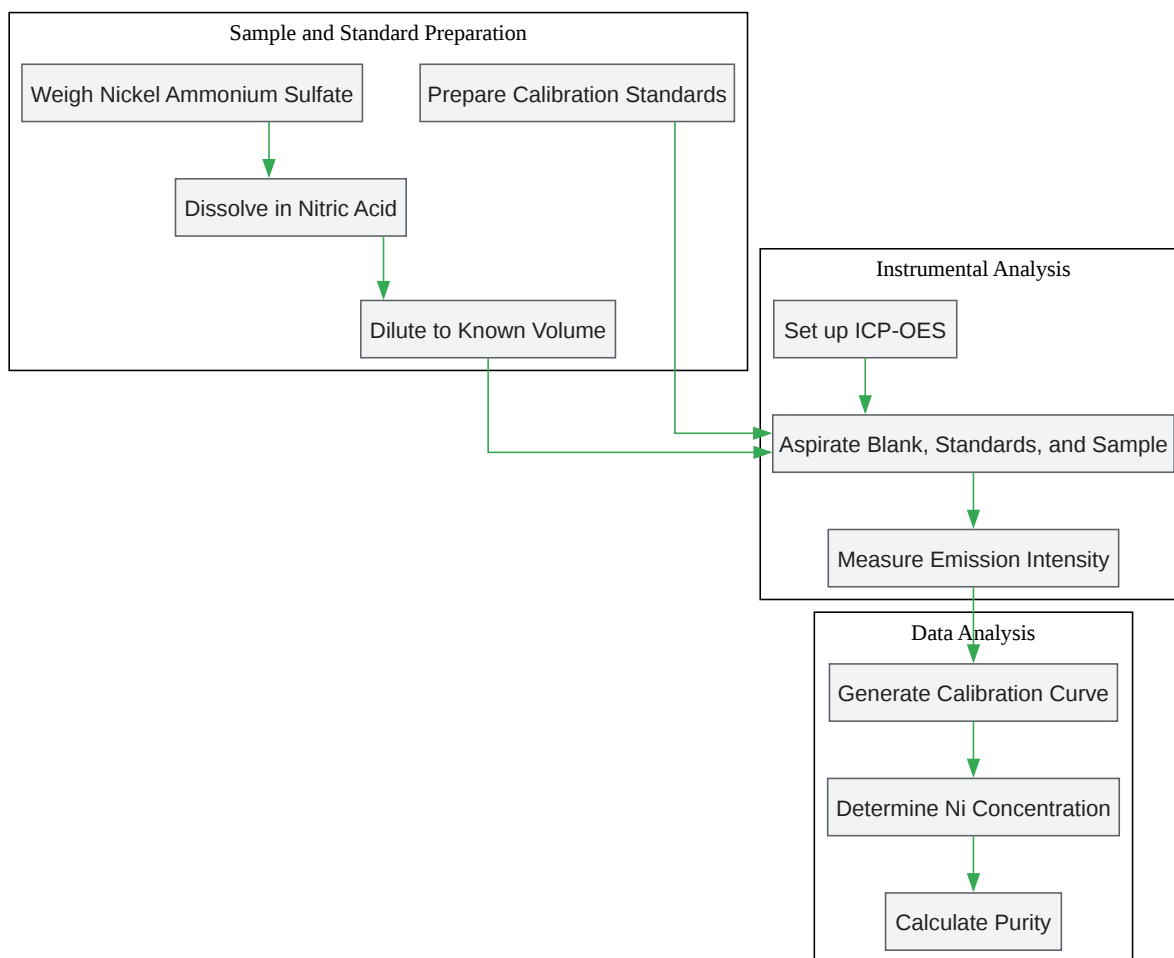
- Set up the ICP-OES instrument according to the manufacturer's instructions, selecting an appropriate wavelength for nickel analysis (e.g., 231.604 nm).
- Aspirate the blank, calibration standards, and the sample solution into the plasma and record the emission intensities.
- Generate a calibration curve by plotting the emission intensity versus the concentration of the standards.
- Determine the concentration of nickel in the sample solution from the calibration curve.
- Calculate the percentage purity of the nickel ammonium sulfate using the following formula:

$$\% \text{ Purity} = (C_{\text{Ni}} \times V_{\text{solution}} \times \text{DF} \times \text{MW}_{\text{Ni}(\text{NH}_4)_2(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}}) / (\text{mass}_{\text{sample}} \times \text{MW}_{\text{Ni}} \times 1000) \times 100$$

Where:

- $C_{\text{Ni}}$  is the concentration of nickel in the measured solution in mg/L
- $V_{\text{solution}}$  is the volume of the stock sample solution in liters (0.1 L)
- DF is the dilution factor (if any)
- $\text{MW}_{\text{Ni}(\text{NH}_4)_2(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}}$  is the molar mass of nickel ammonium sulfate hexahydrate (394.99 g/mol )
- $\text{mass}_{\text{sample}}$  is the initial mass of the sample in grams
- $\text{MW}_{\text{Ni}}$  is the molar mass of nickel (58.69 g/mol )

## Experimental Workflow



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Caption: Workflow for the purity analysis of nickel ammonium sulfate using ICP-OES.

## Comparison of Analytical Methods

The choice of analytical method depends on various factors, including the required accuracy and precision, available equipment, cost, and the number of samples to be analyzed. The table below summarizes the key performance characteristics of the three methods based on typical experimental data for a high-purity synthesized nickel ammonium sulfate sample. The theoretical percentage of nickel in pure  $(\text{NH}_4)_2\text{Ni}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$  is 14.86%.

Parameter	Complexometric Titration	Gravimetric Analysis	ICP-OES
Principle	Volumetric analysis based on complex formation	Quantitative precipitation and weighing	Atomic emission spectrometry
Hypothetical Purity (%)	99.2 ± 0.3	99.5 ± 0.2	99.6 ± 0.1
Precision (RSD)	< 1%	< 0.5%	< 2%
Accuracy	High	Very High	Very High (dependent on standards)
Analysis Time per Sample	~30 minutes	Several hours (due to drying)	~5-10 minutes (after setup)
Cost per Sample	Low	Low	High
Equipment Cost	Low	Low	Very High
Throughput	Moderate	Low	High
Common Interferences	Other metal ions that complex with EDTA (e.g., Cu <sup>2+</sup> , Zn <sup>2+</sup> , Co <sup>2+</sup> )	Metals that precipitate with DMG (e.g., Pd <sup>2+</sup> )	Spectral and matrix interferences
Advantages	Inexpensive, rapid, good precision	High accuracy and precision, considered a primary method	High sensitivity, multi-element capability, high throughput
Disadvantages	Prone to interferences, endpoint detection can be subjective	Time-consuming, requires careful technique, not suitable for trace analysis	High initial investment and operational costs, requires skilled operator

## Conclusion

All three methods are suitable for determining the purity of synthesized nickel ammonium sulfate, with results typically indicating high purity (often >99%).<sup>[7]</sup>

- Complexometric titration offers a cost-effective and relatively quick method with good accuracy, making it ideal for routine quality control in many laboratory settings.
- Gravimetric analysis provides the highest level of accuracy and precision and is often considered a reference method. However, it is significantly more time-consuming and labor-intensive.
- ICP-OES is the preferred method for high-throughput analysis and when the determination of trace elemental impurities is also required. While it offers excellent sensitivity and speed, the high cost of the instrument and its operation are major considerations.

The selection of the most appropriate method will depend on the specific requirements of the analysis, balancing the need for accuracy, speed, cost, and the available resources.

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